- Microwave-assisted base-free oxidation of glucose on gold nanoparticle catalysts, Catalysis Communications, 2016, 74, 115-118

Cas no 3158-30-3 (Gluconic acid, γ-lactone)

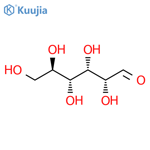

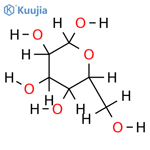

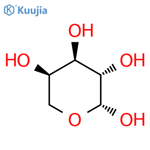

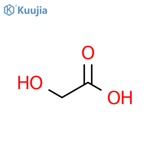

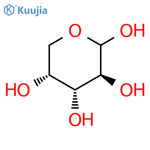

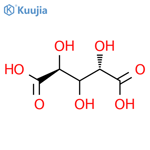

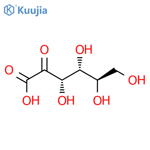

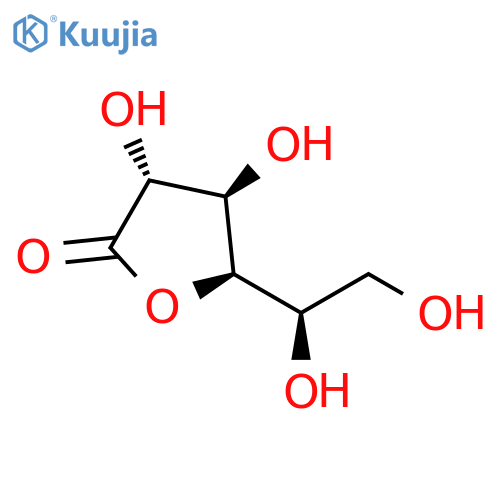

Gluconic acid, γ-lactone structure

商品名:Gluconic acid, γ-lactone

CAS番号:3158-30-3

MF:C6H10O6

メガワット:178.140002727509

CID:5689851

Gluconic acid, γ-lactone 化学的及び物理的性質

名前と識別子

-

- Gluconic acid, γ-lactone

-

- インチ: 1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4-,5-/m1/s1

- InChIKey: SXZYCXMUPBBULW-TXICZTDVSA-N

- ほほえんだ: C1(O[C@H]([C@@H](CO)O)[C@H](O)[C@H]1O)=O

じっけんとくせい

- 密度みつど: 1.766±0.06 g/cm3(Predicted)

- ふってん: 467.9±18.0 °C(Predicted)

- 酸性度係数(pKa): 12.06±0.60(Predicted)

Gluconic acid, γ-lactone 合成方法

合成方法 1

はんのうじょうけん

1.1R:H2O2, C:Au, S:H2O, 10 min, 120°C, 5 bar

リファレンス

Gluconic acid, γ-lactone Raw materials

Gluconic acid, γ-lactone Preparation Products

- D-Gluconic acid (526-95-4)

- 2,3-Dihydroxypropanoic Acid(20% in water) (473-81-4)

- alpha-D-Pyranose-form-Talose, (34685-56-8)

- alpha-D-Pyranose-form-Talose, (34685-57-9)

- Gluconic acid, γ-lactone (3158-30-3)

- L(+)-Tartaric acid (87-69-4)

- Glucaric acid (25525-21-7)

- D-(+)-Glucono-1,5-lactone (90-80-2)

- b-Arabinopyranose (20242-88-0)

- 2(3H)-Furanone,dihydro-3,4-dihydroxy-, (3R,4R)-rel- (17675-99-9)

- ARABIC ACID (13752-83-5)

- Arabinonic acid, g-lactone (13280-76-7)

- 2-hydroxyacetic acid (79-14-1)

- Arabinopyranose (89299-64-9)

- D-Arabinaric acid dipotassium salt (6703-05-5)

- 2-Keto-d-gluconic Acid (669-90-9)

Gluconic acid, γ-lactone 関連文献

-

1. Oxidative decarboxylation of aldonolactones by cerium(IV) sulphate in aqueous sulphuric acid; synthesis of D-arabinoseLuis F. Sala,Alicia Fernández Cirelli,Rosa M. de Lederkremer J. Chem. Soc. Perkin Trans. 2 1977 685

-

2. Structure, sweetness and solution properties of small carbohydrate moleculesGordon G. Birch,Syed Shamil J. Chem. Soc. Faraday Trans. 1 1988 84 2635

-

Georgina L. Gregory,Eva M. López-Vidal,Antoine Buchard Chem. Commun. 2017 53 2198

-

4. Structure, sweetness and solution properties of small carbohydrate moleculesGordon G. Birch,Syed Shamil J. Chem. Soc. Faraday Trans. 1 1988 84 2635

-

Samuel Habib,Florent Larnaud,Emmanuel Pfund,Teresa Mena Barragán,Thierry Lequeux,Carmen Ortiz Mellet,Peter G. Goekjian,David Gueyrard Org. Biomol. Chem. 2014 12 690

3158-30-3 (Gluconic acid, γ-lactone) 関連製品

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬